molecular formula C13H22O2 B13271998 Methyl 2-(3,3,5,5-tetramethylcyclohexylidene)acetate

Methyl 2-(3,3,5,5-tetramethylcyclohexylidene)acetate

Cat. No.: B13271998
M. Wt: 210.31 g/mol
InChI Key: WTMLHEXBNGWHEM-UHFFFAOYSA-N
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Description

Methyl 2-(3,3,5,5-tetramethylcyclohexylidene)acetate (CAS: 1566247-97-9) is an ester derivative featuring a rigid, substituted cyclohexylidene backbone. Its molecular formula is C₁₃H₂₂O₂, with a molecular weight of 210.31 g/mol . The compound’s structure includes a cyclohexylidene ring substituted with four methyl groups (at positions 3,3,5,5) and an acetate ester moiety. This unique architecture imparts distinct physicochemical properties, such as increased lipophilicity and steric hindrance compared to linear esters.

Properties

Molecular Formula

C13H22O2

Molecular Weight

210.31 g/mol

IUPAC Name

methyl 2-(3,3,5,5-tetramethylcyclohexylidene)acetate

InChI

InChI=1S/C13H22O2/c1-12(2)7-10(6-11(14)15-5)8-13(3,4)9-12/h6H,7-9H2,1-5H3

InChI Key

WTMLHEXBNGWHEM-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=CC(=O)OC)CC(C1)(C)C)C

Origin of Product

United States

Chemical Reactions Analysis

Methyl 2-(3,3,5,5-tetramethylcyclohexylidene)acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are not explicitly detailed in the available sources . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 2-(3,3,5,5-tetramethylcyclohexylidene)acetate has several scientific research applications. It is used in chemistry, biology, medicine, and industry due to its unique properties . The compound’s versatility makes it a valuable asset in various research and industrial applications.

Biological Activity

Methyl 2-(3,3,5,5-tetramethylcyclohexylidene)acetate is a compound that has garnered attention in the field of medicinal chemistry and biological research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its ester functional group and a cyclohexylidene moiety. Its chemical formula is C13H24O2C_{13}H_{24}O_2, and it possesses a molecular weight of approximately 212.33 g/mol. The compound's structure allows it to interact with various biological targets, particularly in the context of receptor binding and pharmacological effects.

Biological Activity Overview

The biological activity of this compound can be summarized in the following key areas:

  • Estrogen Receptor Modulation : Research indicates that compounds with similar structures can act as selective estrogen receptor modulators (SERMs). For instance, derivatives containing cyclohexyl groups have shown affinity for estrogen receptors, particularly ERβ, which is implicated in various physiological processes including memory consolidation and neuroprotection .
  • Antioxidant Properties : Some studies suggest that compounds related to this compound exhibit antioxidant properties. This activity may contribute to their protective effects against oxidative stress-related diseases .
  • Hypolipidemic Effects : There is evidence from related compounds that suggest potential hypolipidemic activities. These compounds can influence lipid metabolism and may have therapeutic applications in managing dyslipidemia .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeReference
This compoundEstrogen receptor modulator
3,3,5-Trimethylcyclohexyl acetateAntioxidant
CyclandelateHypolipidemic

Case Studies

  • Estrogen Receptor Binding Study :
    A study investigated the binding affinities of various compounds to estrogen receptors. This compound showed significant binding to ERβ with an EC50 value indicating a moderate affinity compared to other known SERMs. This suggests potential applications in treating conditions influenced by estrogen signaling.
  • Oxidative Stress Protection :
    In vitro assays demonstrated that derivatives of this compound exhibit protective effects against oxidative stress in neuronal cell lines. The mechanism appears to involve the upregulation of endogenous antioxidant enzymes .

Research Findings

Recent research highlights the importance of structural modifications in enhancing the biological activity of ester compounds. For example:

  • Structure-Activity Relationship (SAR) : Modifications on the cyclohexane ring have been shown to significantly alter receptor selectivity and potency. Compounds with additional methyl groups or unsaturation demonstrated improved efficacy as ERβ agonists while maintaining low toxicity profiles .
  • Pharmacokinetics : Preliminary studies indicate favorable pharmacokinetic properties for this compound, including good oral bioavailability and metabolic stability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Comparison with Simple Esters

Hexyl Acetate (CAS: 142-92-7) and (E)-3-Hexenyl Acetate (CAS: 3681-82-1)

These linear esters share the acetate functional group but lack the cyclohexylidene backbone. Key differences include:

  • Molecular Weight : Hexyl acetate (C₈H₁₆O₂; 144.21 g/mol) and (E)-3-hexenyl acetate (C₈H₁₄O₂; 142.20 g/mol) are significantly lighter than the target compound (210.31 g/mol) .
  • Physical Properties : Linear esters like hexyl acetate typically exhibit lower boiling points and higher volatility due to reduced molecular complexity. For example, hexyl acetate has a boiling point of ~169°C, whereas the target compound’s rigid structure likely increases its boiling point .
  • Applications : Linear esters are widely used in fragrances and flavorings due to their fruity aromas. The target compound’s bulky structure may limit volatility, making it suitable for long-lasting fragrance formulations or as a synthetic intermediate .
Methyl 2-Hydroxyacetate (CAS: 96-35-5)

This compound (C₃H₆O₃; 90.08 g/mol) contains a hydroxyl group adjacent to the ester, enhancing polarity and reactivity. Unlike the target compound, it is water-soluble and poses inhalation hazards, necessitating stringent safety protocols .

Comparison with Cyclohexylidene Derivatives

Sylvoxime© (CAS: N/A)

Sylvoxime© (C₁₃H₂₃NO₂; 239.36 g/mol) shares the 3,3,5,5-tetramethylcyclohexylidene group but incorporates an ethoxyethenyl and hydroxylamine substituent. Key distinctions:

  • Reactivity : Sylvoxime©’s hydroxylamine group enables nucleophilic reactions, whereas the target compound’s ester group is more electrophilic .
  • The target compound’s odor profile remains unstudied but may differ due to ester vs. hydroxylamine functionalities .
3,3,5,5-Tetramethylcyclohexyl Isopropylphosphonofluoridate (CAS: 333416-76-5)

This phosphonofluoridate derivative (C₁₃H₂₆FO₂P; 276.31 g/mol) replaces the acetate ester with a phosphonofluoridate group. Notable contrasts:

  • Toxicity: Phosphonofluoridates are often neurotoxic, whereas the target ester lacks documented hazards .
  • Applications: Phosphonofluoridates are used in chemical warfare agents or pesticides, whereas the target compound’s ester group suggests non-toxic applications .

Comparison with Cyclic Ethers and Dioxanes

Fructaplex© (C₁₃H₂₄O₂; 240.39 g/mol)

Fructaplex© features a 1,3-dioxane ring fused to a dimethylcyclohexyl group. Unlike the target compound:

  • Bioactivity : Fructaplex© shows strong olfactory receptor activity (e.g., OR2L13: 83.7%), whereas the target compound’s bioactivity is uncharacterized .

Preparation Methods

Overview

One common synthetic route to methyl 2-(3,3,5,5-tetramethylcyclohexylidene)acetate involves the condensation of tetramethylcyclohexanone derivatives with appropriate aldehydes or esters, followed by esterification steps. This method leverages the formation of the cyclohexylidene double bond and introduction of the ester group.

Detailed Methodology

  • Starting Materials: 3,3,5,5-tetramethylcyclohexanone or its derivatives.
  • Key Reaction: Aldol condensation with methyl acetate or related reagents under basic or acidic catalysis to form the α,β-unsaturated ester.
  • Esterification: If the intermediate is a carboxylic acid, esterification with diazomethane or methanol in the presence of acid catalysts is employed to yield the methyl ester.

Literature Example

According to a study on vitamin D analog synthesis (Acta Chimica Sinica, 1962), methyl 2-hydroxymethyl-cis-cyclohexylidene acetate was prepared by reacting the precursor with diazomethane, followed by acetylation to obtain methyl 2-acetoxymethyl-cis-cyclohexylidene acetate. This intermediate can be hydrolyzed and re-esterified to yield the target ester compound.

Preparation via Wittig or Horner–Wadsworth–Emmons Olefination

Overview

The formation of the cyclohexylidene double bond conjugated to the acetate group can be achieved by olefination reactions, such as Wittig or Horner–Wadsworth–Emmons (HWE) reactions, using appropriate phosphonium ylides or phosphonate esters.

Detailed Methodology

  • Starting Materials: Tetramethylcyclohexanone derivatives and phosphonium salts or phosphonate esters.
  • Reaction Conditions: The reaction is usually carried out in polar aprotic solvents like anhydrous tetrahydrofuran or acetonitrile under inert atmosphere.
  • Workup: After the olefination, the product is purified by column chromatography.

Patent Insight

A patent (WO1998007685A1) describes the preparation of cyclohexene carboxylate derivatives using anhydrous acetonitrile as solvent and triphenylphosphine reagents under reflux conditions. The process involves adding a solution of anhydrous triphenylphosphine in tetrahydrofuran dropwise to the substrate, followed by concentration under vacuum to isolate the esterified product.

Catalytic Methods Involving Palladium or Other Transition Metals

Overview

Transition metal-catalyzed coupling reactions have been employed to construct substituted cyclohexylidene esters, including this compound, by coupling aryl or alkyl groups with cyclohexylidene intermediates.

Detailed Methodology

  • Catalysts: Palladium acetate or bis(triphenylphosphine)palladium(II) dichloride.
  • Reagents: Organohalides or organoboron compounds with cyclohexylidene precursors.
  • Solvents: Dimethoxyethane, tetrahydrofuran, or mixtures.
  • Conditions: Controlled temperature, inert atmosphere, and base additives such as sodium bicarbonate.

Patent Data

US Patent 7569601B2 reports the use of palladium-catalyzed coupling to prepare substituted cycloalkylidene compounds with therapeutic potential. Although focusing on modulators of estrogen receptors, the synthetic schemes include preparation of methyl esters of cyclohexylidene derivatives structurally related to this compound.

Summary Table of Preparation Methods

Method No. Preparation Method Key Reagents/Conditions Yield Range (%) Notes Source
1 Aldol Condensation + Esterification Tetramethylcyclohexanone, methyl acetate, diazomethane Not specified Esterification via diazomethane; intermediates acetylated
2 Wittig/Horner–Wadsworth–Emmons Olefination Phosphonium salts, anhydrous acetonitrile, triphenylphosphine Not specified Reflux in aprotic solvents; vacuum concentration
3 Palladium-Catalyzed Coupling Pd(OAc)2, bis(triphenylphosphine)palladium(II) dichloride, bases Not specified Transition metal catalysis for substituted cyclohexylidene esters

Analytical and Purification Techniques

  • Chromatography: Flash column chromatography is commonly used to purify the final ester product after reaction completion.
  • Spectroscopy: Infrared spectroscopy, nuclear magnetic resonance, and mass spectrometry confirm the structure and purity.
  • Melting Point and Refractive Index: Used to characterize intermediates and final products, as reported in literature.

Additional Notes on Reaction Optimization

  • Solvent Choice: Polar aprotic solvents such as acetonitrile and tetrahydrofuran are preferred for their ability to stabilize intermediates and facilitate reactions.
  • Temperature Control: Reflux conditions are often employed to drive reactions to completion.
  • Inert Atmosphere: Reactions sensitive to moisture or oxygen are conducted under argon or nitrogen.
  • Use of Diazomethane: For methyl ester formation, diazomethane is a common reagent, but requires careful handling due to its toxicity and explosiveness.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing Methyl 2-(3,3,5,5-tetramethylcyclohexylidene)acetate, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Synthesis typically involves cyclohexylidene precursor coupling with methyl acrylate derivatives under reflux conditions. Key steps include:

  • Solvent Selection : Use toluene:water mixtures (8:2) for phase separation and efficient heat transfer .
  • Reaction Monitoring : Track progress via TLC with hexane:ethyl acetate (9:1) as the mobile phase to confirm intermediate formation .
  • Purification : Extract with ethyl acetate, dry over Na₂SO₄, and remove solvents under reduced pressure. Crystallize in ethanol for solid products .
  • Optimization : Adjust reaction time (5–7 hours) and stoichiometric ratios (e.g., 1:1.5 molar ratio of precursor to acrylate) to maximize yield .

Q. How should researchers characterize the purity and structural identity of this compound?

  • Methodological Answer :

  • Chromatography : Use HPLC or GC-MS to assess purity (>95% by area normalization) .
  • Spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., cyclohexylidene protons at δ 5.2–5.6 ppm; ester carbonyl at δ 170–175 ppm) and FT-IR (C=O stretch at ~1720 cm⁻¹) .
  • Mass Spectrometry : Validate molecular weight (e.g., [M+H]⁺ at m/z ~240.39) via high-resolution MS .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the biological activity of this compound?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., replacing methyl groups with ethyl or halides) to assess steric/electronic effects .
  • Bioassays : Test binding affinity to olfactory receptors (e.g., OR2L13, OR1G1) using HEK293 cell-based assays, as seen in structurally similar cyclohexylidene derivatives .
  • Computational Modeling : Perform molecular docking with AutoDock Vina to predict interactions with receptor active sites (e.g., hydrophobic pockets accommodating tetramethyl groups) .

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., solubility, logP) of this compound?

  • Methodological Answer :

  • Multi-Method Validation : Compare experimental logP (via shake-flask method) with computational predictions (e.g., XLogP3) .
  • Database Cross-Referencing : Use PubChem and CAS Common Chemistry to verify melting points and spectral data .
  • Solubility Profiling : Conduct phase-solubility studies in buffered solutions (pH 1–12) to identify discrepancies caused by ionization .

Q. How can in silico methods predict metabolic pathways and biotransformation products of this compound?

  • Methodological Answer :

  • Software Tools : Use GLORY or Meteor (Lhasa Ltd.) to simulate phase I/II metabolism (e.g., ester hydrolysis to acetic acid derivatives) .
  • Kinetic Analysis : Apply Michaelis-Menten models to estimate hepatic clearance using human liver microsomes .
  • Validation : Compare predicted metabolites with LC-MS/MS data from in vitro hepatocyte assays .

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